Bromazolam
Übersicht
Beschreibung
Bromazolam, also known as 8-bromo-6-phenyl-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine, is a triazolobenzodiazepine compound. It was first synthesized in 1976 but was never marketed for medical use. This compound has gained attention as a designer drug and was first identified in Sweden in 2016. It is structurally similar to alprazolam, with a bromine atom replacing the chlorine atom .
Wissenschaftliche Forschungsanwendungen
Bromazolam hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzstandard in der analytischen Chemie für den Nachweis und die Quantifizierung von Benzodiazepinen verwendet.
Biologie: Wird auf seine Wirkungen auf das zentrale Nervensystem und seine Interaktion mit Gamma-Aminobuttersäure (GABA)-Rezeptoren untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, obwohl es nicht für den medizinischen Gebrauch zugelassen ist.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Modulation der Aktionen von Gamma-Aminobuttersäure (GABA), dem wichtigsten inhibitorischen Neurotransmitter im zentralen Nervensystem. Es bindet an den GABA-A-Rezeptor, erzeugt eine Konformationsänderung und verstärkt seine inhibitorischen Wirkungen. Diese Interaktion verstärkt die Wirkung von GABA, was zu einer verstärkten Hemmung der neuronalen Aktivität und einer Verringerung der neuronalen Erregbarkeit führt .
Wirkmechanismus
Target of Action
Bromazolam, a triazolobenzodiazepine, primarily targets the GABA-A receptors . These receptors are the principal inhibitory neurotransmitters in the central nervous system (CNS) . This compound is a non-subtype selective agonist at the benzodiazepine site of GABA-A receptors, with a binding affinity of 2.81 nM at the α1 subtype, 0.69 nM at α2, and 0.62 nM at α5 .
Mode of Action
This compound binds to the GABA-A receptor, producing a conformational change and potentiating its inhibitory effects . This interaction enhances the effect of GABA, leading to increased inhibition of neuronal activity . The result is a decrease in neuronal excitability and an overall reduction in the communication between neurons .
Biochemical Pathways
This compound’s action on GABA-A receptors initiates a chain of events that leads to the hyperpolarization of neurons and a decrease in neuronal excitability . This action affects various biochemical pathways, leading to the typical effects of benzodiazepines, such as muscle relaxation, amnesia, sedation, anxiolysis, and anticonvulsive activity .
Pharmacokinetics
This compound is completely absorbed in humans, with a mean half-life of 11.9 hours . Its bioavailability is 84% following oral administration . The time to peak plasma level is 1-4 hours . This compound’s metabolism involves N-glucuronidation, catalyzed by UGT1A4 and UGT2B10 . The formation of α-hydroxy this compound glucuronide is catalyzed by UGT2B4, and 4-hydroxy this compound glucuronidation is catalyzed by UGT1A3, UGT1A6, UGT1A9, UGT2B7, and UGT2B15 .
Result of Action
The molecular and cellular effects of this compound’s action are primarily inhibitory. By enhancing the effect of GABA, this compound decreases neuronal excitability, leading to sedative and anxiolytic effects . Adverse effects can include somnolence, impaired balance, ataxia, loss of coordination, impaired thinking and self-assessment capability, muscle weakness, confusion, slurred speech, blurred vision, amnesia, dizziness, drowsiness, lethargy, fatigue, and palpitations . At high doses, it could induce delirium, auditory and visual hallucinations, seizures, deep sleep, and coma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can significantly impact its effects. This compound, like other benzodiazepine-like compounds, can cause central nervous system depression when combined with other medications or drugs . The abuse potential of this compound is also notable, with studies showing that even short-term use could lead to tolerance and psychological, as well as physical dependence .
Biochemische Analyse
Biochemical Properties
Bromazolam interacts with the gamma-aminobutyric acid type A (GABA_A) receptors in the brain. It acts as a non-subtype selective agonist at the benzodiazepine site of these receptors, with binding affinities of 2.81 nM at the alpha-1 subtype, 0.69 nM at the alpha-2 subtype, and 0.62 nM at the alpha-5 subtype . By binding to these receptors, this compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and producing its sedative and anxiolytic effects.
Cellular Effects
This compound influences various types of cells and cellular processes. It enhances the inhibitory neurotransmission mediated by GABA_A receptors, leading to hyperpolarization of neurons and reduced neuronal excitability. This results in muscle relaxation, sedation, and anxiolysis. This compound also affects cell signaling pathways by modulating the activity of GABA_A receptors, which can influence gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the benzodiazepine site on GABA_A receptors. This binding increases the affinity of GABA for its receptor, enhancing the inhibitory effects of GABA on neuronal activity. This compound does not directly activate the GABA_A receptors but potentiates the effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons . This results in the sedative, anxiolytic, and muscle relaxant effects observed with this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound produces sedative and anxiolytic effects without significant adverse effects. At higher doses, this compound can cause muscle relaxation, amnesia, and sedation. Toxic or adverse effects, such as respiratory depression and motor impairment, have been observed at high doses . The threshold effects and dose-response relationship of this compound are important considerations for its therapeutic use.
Metabolic Pathways
This compound undergoes biotransformation in the body, primarily through hepatic metabolism. The metabolic pathways of this compound involve phase I and phase II reactions. In phase I metabolism, this compound is hydroxylated and demethylated by cytochrome P450 enzymes. In phase II metabolism, the metabolites are conjugated with glucuronic acid or sulfate, facilitating their excretion . The enzymes involved in the metabolism of this compound include cytochrome P450 isoforms, such as CYP3A4 and CYP2C19.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its pharmacological effects. This compound interacts with transporters and binding proteins, such as albumin, which can influence its distribution and localization within the body . The transport and distribution of this compound are important factors in determining its pharmacokinetics and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it interacts with GABA_A receptors on the neuronal cell membrane. This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its localization within the central nervous system is crucial for its activity and function . The subcellular localization of this compound is an important aspect of its pharmacological profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bromazolam involves the introduction of a bromine atom into the benzodiazepine structure. The process typically starts with the formation of a triazolobenzodiazepine core, followed by bromination at the 8-position. The reaction conditions often involve the use of bromine or a brominating agent under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bromazolam unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen das Bromatom durch andere Substituenten ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine oder Thiole.
Wichtigste gebildete Produkte:
Oxidation: Hydroxylierte Bromazolamderivate.
Reduktion: Reduzierte Formen von this compound.
Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen.
Vergleich Mit ähnlichen Verbindungen
Bromazolam ähnelt anderen Benzodiazepinen wie Alprazolam, Fluthis compound und Clonazolam. Es ist aufgrund des Vorhandenseins eines Bromatoms an der 8-Position einzigartig, das es von seinen Analoga unterscheidet:
Alprazolam: Chloratom an der 8-Position.
Fluthis compound: Fluoratom an der 2-Position am Phenylring.
Clonazolam: Chloratom an der 2-Position am Phenylring.
Diese strukturellen Unterschiede tragen zu Variationen in ihren pharmakologischen Profilen und ihrer Potenz bei.
Eigenschaften
IUPAC Name |
8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEIOBKDDQAYCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024058 | |
Record name | Bromazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71368-80-4 | |
Record name | 8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71368-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromazolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071368804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROMAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMC9OT97Z1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.